
Aflatoxin G2-13C17
Übersicht
Beschreibung
Aflatoxin G2-13C17 is an internal standard used for the quantification of aflatoxin G2 by GC or LC-MS . Aflatoxin G2 is a mycotoxin found in Aspergillus . It is lethal to ducklings but non-toxic to rats when administered at a dose of 200 mg/kg .
Synthesis Analysis
Aflatoxin G2-13C17 is synthesized as an analytical standard . It is used for the determination of aflatoxin G2 in food grade gums, milk, milk-based infant formula, and feed samples . The synthesis process involves stable isotope dilution and liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) .Molecular Structure Analysis
The empirical formula of Aflatoxin G2-13C17 is 13C17H14O7 . More detailed information about its molecular structure can be found in the references .Physical And Chemical Properties Analysis
The molar mass of Aflatoxin G2-13C17 is 347.16 g/mol . It has a density of 0.79 g/cm³ and a boiling point of 81.65 °C .Wissenschaftliche Forschungsanwendungen
Analytischer Standard
Aflatoxin G2-13C17 wird als analytischer Standard für die Bestimmung von Aflatoxin G2 in verschiedenen Proben verwendet . Er ist besonders nützlich für die Analyse von Lebensmittelechten Gummis, Milch, Säuglingsnahrung auf Milchbasis und Futterproben . Die Analyse wird typischerweise unter Verwendung von stabiler Isotopenverdünnung und Flüssigchromatographie gekoppelt mit Tandem-Massenspektrometrie (LC-MS/MS) durchgeführt .
Lebensmittelsicherheitsüberprüfung
Aflatoxin G2-13C17 spielt eine entscheidende Rolle bei der Lebensmittelsicherheitsüberprüfung . Es wird verwendet, um das Vorhandensein von Aflatoxinen nachzuweisen, die schädliche Toxine sind, die von bestimmten Pilzarten in Lebensmitteln produziert werden . Dies ist besonders wichtig, um die Sicherheit von Lebensmitteln wie Mais, Reis und Erdnüssen zu gewährleisten, die anfällig für eine Kontamination durch diese Pilze sind .
Umweltwissenschaftliche Forschung
In der umweltwissenschaftlichen Forschung wird Aflatoxin G2-13C17 verwendet, um das Vorhandensein und die Auswirkungen von Aflatoxinen in der Umwelt zu untersuchen . Dazu gehören Untersuchungen, wie diese Toxine Ökosysteme und die Biodiversität beeinflussen .
Biomedizinische Forschung
In der biomedizinischen Forschung wird Aflatoxin G2-13C17 verwendet, um die Auswirkungen von Aflatoxinen auf die menschliche Gesundheit zu untersuchen . Dazu gehören Untersuchungen, wie diese Toxine mit biologischen Systemen interagieren und zu Krankheiten beitragen .
Klinische medizinische Forschung
Aflatoxin G2-13C17 wird in der klinischen medizinischen Forschung verwendet, um die Auswirkungen von Aflatoxinen auf die menschliche Gesundheit zu untersuchen . Dazu gehören Untersuchungen, wie diese Toxine zu Krankheiten wie Leberkrebs beitragen
Wirkmechanismus
Target of Action
Aflatoxin G2-13C17 is a major naturally produced aflatoxin . It is a mycotoxin produced by the fungi Aspergillus flavus and Aspergillus parasiticus
Mode of Action
It is known that aflatoxins generally exert their toxic effects through binding to dna and proteins, causing mutations and leading to cell death .
Biochemical Pathways
The degradation of aflatoxins, including Aflatoxin G2-13C17, is initiated by oxidation, hydroxylation, reduction, or elimination reactions mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .
Result of Action
Aflatoxins are known to cause a variety of adverse health effects, including acute toxicity, immunotoxicity, and genotoxicity . They are also potent carcinogens, particularly affecting the liver .
Safety and Hazards
Aflatoxin G2-13C17 is a highly flammable liquid and vapor. It is harmful in contact with skin or if inhaled, and causes serious eye irritation . It is recommended to avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .
For more detailed information, you may want to refer to the relevant papers .
Biochemische Analyse
Biochemical Properties
Aflatoxin G2-13C17 interacts with various enzymes, proteins, and other biomolecules. It is involved in biochemical reactions catalyzed by enzymes such as laccase, reductases, and peroxidases . The interactions of Aflatoxin G2-13C17 with these biomolecules are crucial for its role in aflatoxin biosynthesis .
Cellular Effects
Aflatoxin G2-13C17 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Aflatoxin G2-13C17 can cause several toxic effects, leading to increased susceptibility to infectious diseases, increased mortality, weight loss, poor performance, and reduced reproductive capability .
Molecular Mechanism
The molecular mechanism of Aflatoxin G2-13C17 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The cytochrome P450 monooxygenase AflG catalyzes an early step in aflatoxin biosynthesis, resulting in the conversion of averantin (AVN) to 5′-hydroxy-averantin .
Temporal Effects in Laboratory Settings
The effects of Aflatoxin G2-13C17 change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Aflatoxin G2-13C17 vary with different dosages in animal models. High doses of aflatoxin can be toxic or have adverse effects
Metabolic Pathways
Aflatoxin G2-13C17 is involved in the metabolic pathways of aflatoxin biosynthesis . It interacts with enzymes such as laccase, reductases, and peroxidases, which play crucial roles in these pathways .
Transport and Distribution
Aflatoxins are lipophilic molecules and can be distributed widely in the body .
Subcellular Localization
Some aflatoxin biosynthetic enzymes are localized to the cytoplasm, suggesting that Aflatoxin G2-13C17 might also be found there .
Eigenschaften
IUPAC Name |
(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVRWVBBXIRMA-DENWKYDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746848 | |
| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217462-49-1 | |
| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





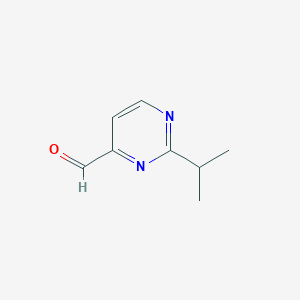
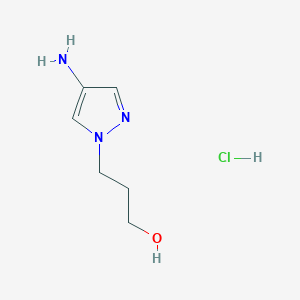
![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
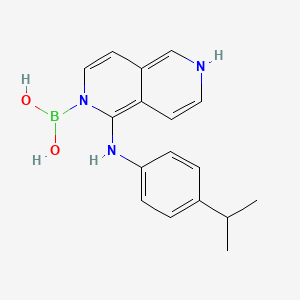
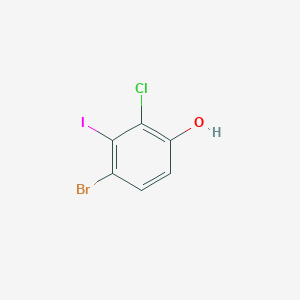
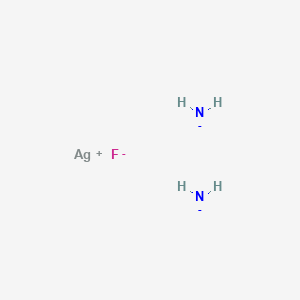
![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)
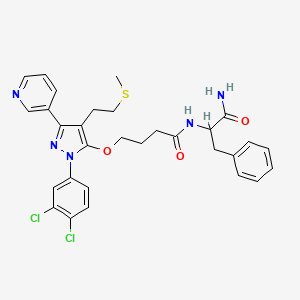
![Tert-butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1514353.png)
![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)
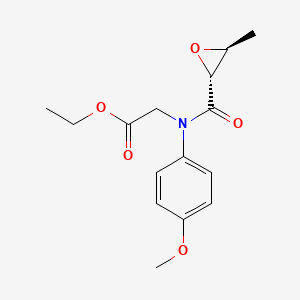
![Benzenesulfinic acid, 2-Methyl-, coMpd. with 7-oxa-2-azaspiro[3.5]nonane (1:1)](/img/structure/B1514373.png)